molecular formula C8H5F3N2O B15058442 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15058442
M. Wt: 202.13 g/mol
InChI Key: XQADKKQSBOLPDC-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. The trifluoromethoxy group attached to the pyrrole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable trifluoromethoxy precursor reacts with a halogenated pyrrolo[2,3-b]pyridine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of the pyrrole and pyridine rings with the trifluoromethoxy group. This structure imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-4-5-2-1-3-12-7(5)13-6/h1-4H,(H,12,13)

InChI Key

XQADKKQSBOLPDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)OC(F)(F)F)N=C1

Origin of Product

United States

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